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molecular formula C6H9NS B8656271 2-Methylthio-4-pentenenitrile CAS No. 90212-98-9

2-Methylthio-4-pentenenitrile

Cat. No. B8656271
M. Wt: 127.21 g/mol
InChI Key: GFNQABCFFBVFFS-UHFFFAOYSA-N
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Patent
US04576759

Procedure details

2×10-2 moles of 2-methylthio-4-pentenenitrile are then dissolved in 50 ml of dry CH2Cl2. 2×10-2 moles of SO2Cl2 dissolved in 10 ml of CH2Cl2 are added dropwise. The mixture is stirred until gas evolution has ceased (silicone oil trap). The solvent is evaporated off and distillation is carried out at 82° C. at a pressure of 12 mm of mercury. 2-Chloro-2-methylthio-4-pentene-nitrile is obtained in a yield of over 95%.
Quantity
0.02 mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
[Compound]
Name
SO2Cl2
Quantity
0.02 mol
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Two
[Compound]
Name
silicone oil
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][S:2][CH:3]([CH2:6][CH:7]=[CH2:8])[C:4]#[N:5].C(Cl)[Cl:10]>>[Cl:10][C:3]([S:2][CH3:1])([CH2:6][CH:7]=[CH2:8])[C:4]#[N:5]

Inputs

Step One
Name
Quantity
0.02 mol
Type
reactant
Smiles
CSC(C#N)CC=C
Name
Quantity
50 mL
Type
reactant
Smiles
C(Cl)Cl
Step Two
Name
SO2Cl2
Quantity
0.02 mol
Type
reactant
Smiles
Name
Quantity
10 mL
Type
reactant
Smiles
C(Cl)Cl
Step Three
Name
silicone oil
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
The mixture is stirred until gas evolution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are added dropwise
CUSTOM
Type
CUSTOM
Details
The solvent is evaporated off
DISTILLATION
Type
DISTILLATION
Details
distillation
CUSTOM
Type
CUSTOM
Details
is carried out at 82° C. at a pressure of 12 mm of mercury

Outcomes

Product
Name
Type
product
Smiles
ClC(C#N)(CC=C)SC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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